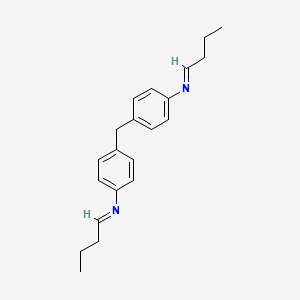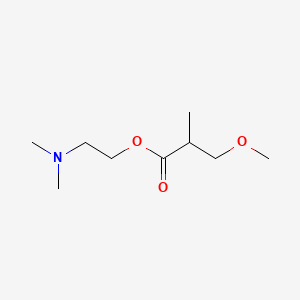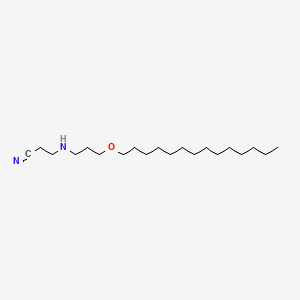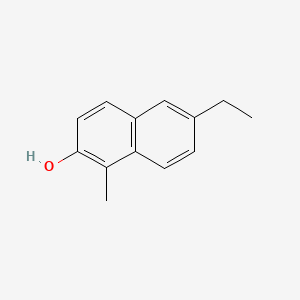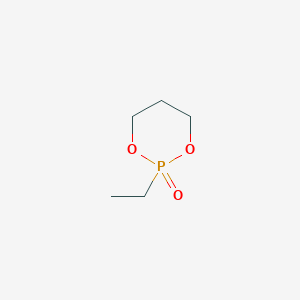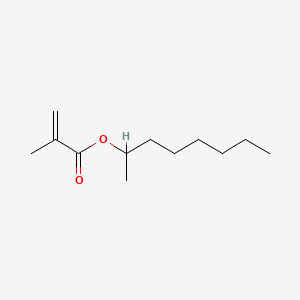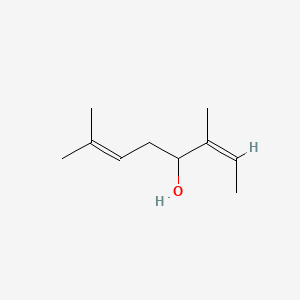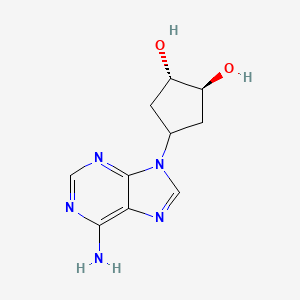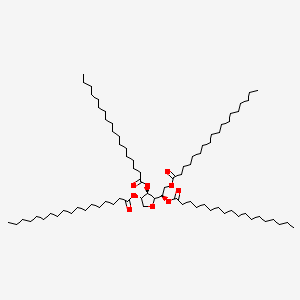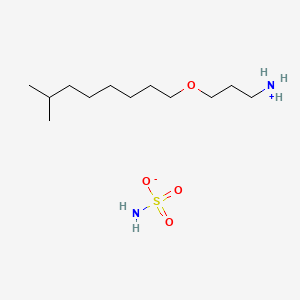
3-(Isononyloxy)propylammonium sulphamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isononyloxy)propylammonium sulphamate is a chemical compound with the molecular formula C12H27NO4S It is a derivative of propylamine, where the isononyloxy group is attached to the third carbon of the propylamine chain, and the sulphamate group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(isononyloxy)propylammonium sulphamate typically involves the reaction of isononyl alcohol with propylamine to form 3-(isononyloxy)propylamine, followed by the introduction of the sulphamate group. The reaction conditions include the use of a suitable catalyst, such as a strong acid or base, and maintaining the reaction temperature and pressure to favor the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of reactants and the removal of by-products to ensure the purity and yield of the final product. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-(Isononyloxy)propylammonium sulphamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding sulphonates or sulphonic acids.
Reduction: Reduction reactions can produce amines or amides.
Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Scientific Research Applications
3-(Isononyloxy)propylammonium sulphamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: It is employed in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
3-(Isononyloxy)propylammonium sulphamate is compared with other similar compounds, such as 3-(alkyloxy)propylammonium sulphamate and 3-(isoalkyloxy)propylammonium sulphamate. These compounds share structural similarities but differ in the length and branching of the alkoxy group. The uniqueness of this compound lies in its specific isononyloxy group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
3-(Alkyloxy)propylammonium sulphamate
3-(Isoalkyloxy)propylammonium sulphamate
3-(C9-11-isoalkyloxy)propylammonium sulphamate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
85927-02-2 |
|---|---|
Molecular Formula |
C12H30N2O4S |
Molecular Weight |
298.45 g/mol |
IUPAC Name |
3-(7-methyloctoxy)propylazanium;sulfamate |
InChI |
InChI=1S/C12H27NO.H3NO3S/c1-12(2)8-5-3-4-6-10-14-11-7-9-13;1-5(2,3)4/h12H,3-11,13H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
WYGRLCARLHCNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOCCC[NH3+].NS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


